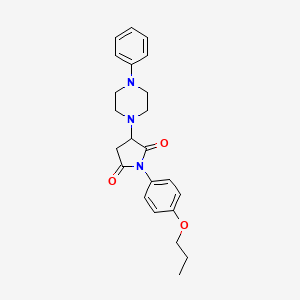
3-(4-phenyl-1-piperazinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-phenyl-1-piperazinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione, also known as PPAP, is a chemical compound that has gained attention in recent years due to its potential applications in the field of neuroscience. PPAP is a synthetic compound that was first synthesized in the 1990s and has since been studied extensively for its potential therapeutic benefits.
Mécanisme D'action
3-(4-phenyl-1-piperazinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione is believed to act as a dopamine reuptake inhibitor, meaning that it increases the levels of dopamine in the brain by preventing its reuptake. Dopamine is a neurotransmitter that plays a key role in the regulation of mood, motivation, and reward. By increasing dopamine levels in the brain, 3-(4-phenyl-1-piperazinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione may have a positive effect on cognitive function and mood.
Biochemical and Physiological Effects:
3-(4-phenyl-1-piperazinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has been shown to increase dopamine levels in the prefrontal cortex and striatum of the brain, two areas that are important for cognitive function and motivation. It has also been shown to increase the levels of other neurotransmitters, such as norepinephrine and serotonin, which play a role in mood regulation.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-phenyl-1-piperazinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has several advantages for lab experiments, including its high potency and specificity for dopamine reuptake inhibition. However, it also has limitations, such as its short half-life and the need for specialized equipment to synthesize and administer the compound.
Orientations Futures
There are several future directions for research on 3-(4-phenyl-1-piperazinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione, including the development of more potent and selective dopamine reuptake inhibitors, the study of 3-(4-phenyl-1-piperazinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione's effects on other neurotransmitters and brain regions, and the development of new therapeutic applications for 3-(4-phenyl-1-piperazinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione in the treatment of neurological disorders.
Méthodes De Synthèse
3-(4-phenyl-1-piperazinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione can be synthesized using a variety of methods, including the classical method of organic synthesis and the use of microwave-assisted synthesis. The classical method involves the reaction of 4-propoxybenzaldehyde with 3,4-dihydro-2H-pyran in the presence of sodium hydride, followed by the reaction of the resulting compound with 4-phenylpiperazine. The microwave-assisted synthesis method involves the reaction of 4-propoxybenzaldehyde with 3,4-dihydro-2H-pyran in the presence of sodium hydride and copper(II) acetate, followed by the reaction of the resulting compound with 4-phenylpiperazine.
Applications De Recherche Scientifique
3-(4-phenyl-1-piperazinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has been studied extensively for its potential applications in the field of neuroscience. It has been shown to have a positive effect on cognitive function, memory, and learning in animal models. 3-(4-phenyl-1-piperazinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has also been studied for its potential use in the treatment of depression, anxiety, and other neurological disorders.
Propriétés
IUPAC Name |
3-(4-phenylpiperazin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-2-16-29-20-10-8-19(9-11-20)26-22(27)17-21(23(26)28)25-14-12-24(13-15-25)18-6-4-3-5-7-18/h3-11,21H,2,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIXHFYAMYCAOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Phenylpiperazin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chloro-2-methylphenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5231429.png)
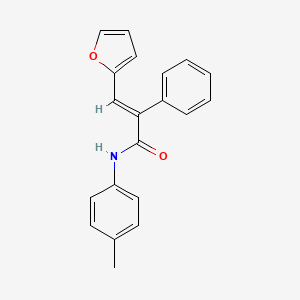
![3-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)-N-(3-methoxyphenyl)propanamide](/img/structure/B5231443.png)
![1-(4-benzyl-1-piperidinyl)-3-[(3,4-dimethoxybenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5231444.png)
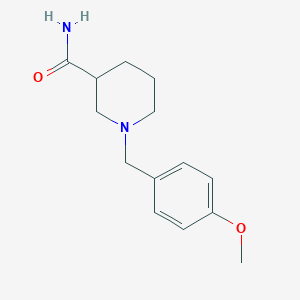
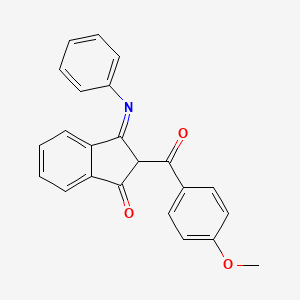
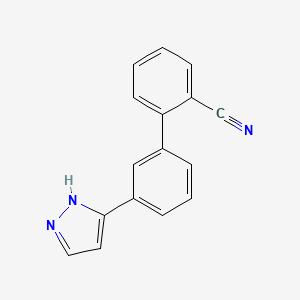
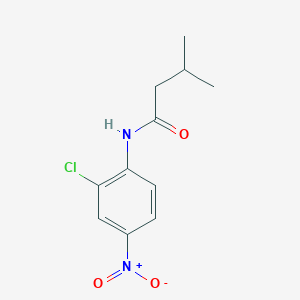
![ethyl 3-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5231482.png)



![N-{1-[1-(3-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5231532.png)
![3-benzyl-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5231540.png)